Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their antibacterial properties. Fluoroquinolones are widely used in both clinical and agricultural settings due to their effectiveness against a range of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific fluorination steps are achieved using selective fluorinating agents under controlled conditions to introduce the desired fluorine atoms at the appropriate positions on the quinoline ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. Continuous flow chemistry techniques may be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are used to achieve the desired purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: Substitution reactions at various positions on the quinoline ring can lead to the formation of new derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used to study bacterial resistance mechanisms. Its antibacterial properties make it a useful tool in understanding how bacteria develop resistance to fluoroquinolones.
Medicine: Medically, this compound is investigated for its potential use as an antibacterial agent. Fluoroquinolones are known to be effective against a wide range of bacterial infections, and this compound is no exception. Research is ongoing to determine its efficacy and safety profile in clinical settings.
Industry: In the agricultural industry, fluoroquinolones are used as pesticides to control bacterial infections in plants. This compound, with its specific fluorine substitutions, may offer advantages in terms of potency and selectivity.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: This enzyme is responsible for supercoiling bacterial DNA, which is crucial for DNA replication.
Topoisomerase IV: This enzyme is involved in the separation of replicated bacterial DNA during cell division.
Comparison with Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone used in clinical settings.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out due to its specific fluorine substitutions, which may confer unique antibacterial properties and potentially improved pharmacokinetic profiles compared to other fluoroquinolones.
Properties
IUPAC Name |
ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3/c1-2-27-17(26)8-6-24(16-12(21)4-11(20)15(22)23-16)13-5-10(19)9(18)3-7(13)14(8)25/h3-6H,2H2,1H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRZTJOORMEAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3=C(C=C(C(=N3)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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